molecular formula C7H12N2O2S B4303127 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone

1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone

Cat. No. B4303127
M. Wt: 188.25 g/mol
InChI Key: UTESIUDPKAPEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone, also known as HMTHE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In animal studies, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone in lab experiments is its relatively low cost and easy synthesis method. 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone. One area of interest is its potential use as a drug candidate for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone and its potential therapeutic effects in vivo. Another area of interest is its potential use in agriculture as a plant growth regulator. Studies are needed to determine the optimal concentration and application method of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone for enhancing crop yield. Additionally, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has potential applications in material science, such as in the synthesis of metal sulfide nanoparticles. Further research is needed to explore the potential of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone in this field.

Scientific Research Applications

1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to enhance plant growth and increase crop yield. In material science, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

1-(4-hydroxy-4-methyl-2-sulfanylidene-1,3-diazinan-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-4(10)5-3-8-6(12)9-7(5,2)11/h5,11H,3H2,1-2H3,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTESIUDPKAPEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CNC(=S)NC1(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone
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